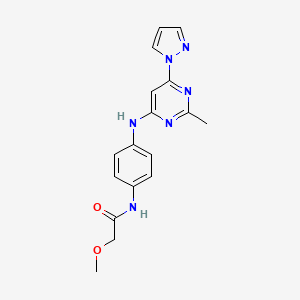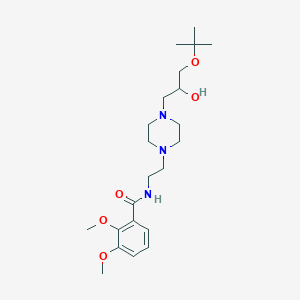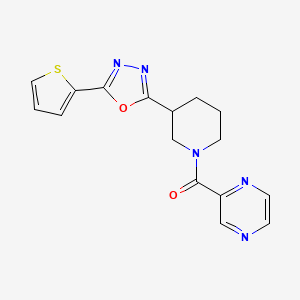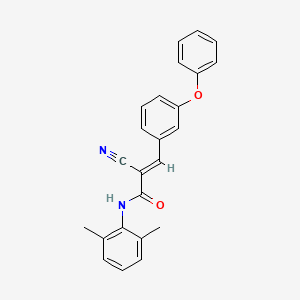
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound known for its complex structure and significant applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a phenyl ring substituted with phenoxy and dimethyl groups, and an enamide linkage, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Substitution with Phenoxy and Dimethylphenyl Groups: The phenoxy and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the enamide to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the aromatic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenoxy group.
Uniqueness
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
属性
IUPAC Name |
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-6-9-18(2)23(17)26-24(27)20(16-25)14-19-10-7-13-22(15-19)28-21-11-4-3-5-12-21/h3-15H,1-2H3,(H,26,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINHMFHNUEBSQ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B2717399.png)
![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)
![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2717406.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/new.no-structure.jpg)
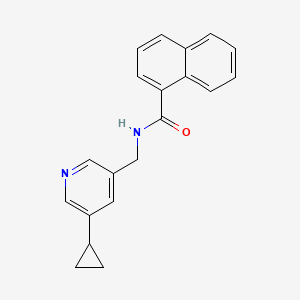
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)
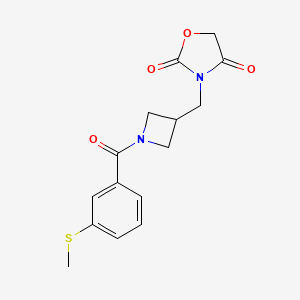
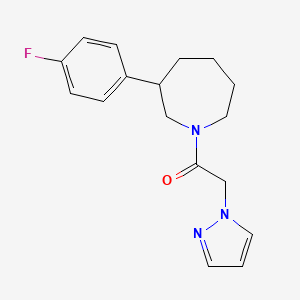
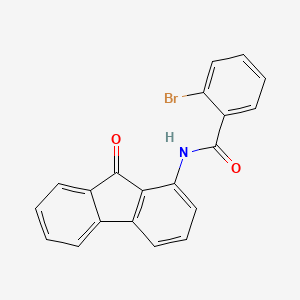
![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)
